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Compound of Interest

Compound Name: 2-Aminooctanoic acid

Cat. No.: B556792

Introduction

Lipopeptides are a prominent class of natural and synthetic compounds, comprising a lipid tail
covalently attached to a peptide chain. Their amphiphilic nature allows them to interact with and
disrupt cell membranes, making them potent antimicrobial, antifungal, and antitumor agents.[1]
[2] The modification of peptides with fatty acids, or lipidation, is a key strategy to enhance their
therapeutic properties. 2-Aminooctanoic acid (2-AOA) is a non-proteinogenic amino acid that
serves as a unique building block in lipopeptide synthesis. Its structure, which features both a
carboxylic acid and an amino group on an eight-carbon aliphatic chain, provides a versatile tool
for peptide modification.

Key Applications and Advantages of 2-Aminooctanoic Acid

The primary application of 2-aminooctanoic acid is to increase the hydrophobicity of
therapeutic peptides, thereby enhancing their biological activity.[3][4] A significant advantage of
using 2-AOA is its utility in both N-terminal and C-terminal lipidation without the need for
specialized linkers.

o N-Terminal Lipidation: The carboxylic acid group of 2-AOA can be activated and coupled to
the free N-terminus of a peptide chain using standard peptide synthesis chemistry. This is a
common method for producing lipopeptides.

o C-Terminal Lipidation: Traditionally, C-terminal lipidation is challenging as it often requires
orthogonal protecting groups and specialized linkers.[3] 2-AOA circumvents this issue; its
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amino group can be directly coupled to the C-terminus of a peptide, streamlining the
synthesis process.[3][4]

Case Study: Enhancement of Antimicrobial Peptide (AMP) Activity

A notable application involves the modification of an antimicrobial peptide derived from
lactoferricin B with (S)-2-aminooctanoic acid.[3] In this study, both N-terminal and C-terminal
conjugation of 2-AOA to the peptide were performed. The resulting lipopeptides exhibited
significantly improved antibacterial activity—up to 16-fold higher than the unmodified peptide.

[3][4]

Crucially, the position of the lipid modification had a substantial impact on efficacy. The C-
terminally modified peptides consistently demonstrated lower minimal inhibitory concentrations
(MICs) against a range of bacteria compared to their N-terminally conjugated counterparts.[3]
[4] This highlights the importance of the lipid moiety's placement in optimizing the peptide's
interaction with bacterial membranes.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving 2-
aminooctanoic acid.

Table 1: Biocatalytic Synthesis of (S)-2-aminooctanoic acid

Conversi .
. Donor:Ac Enantiom
Enzyme Amino on . Referenc
Substrate ceptor . eric
Source Donor ) Efficiency e
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(%)
Chromoba
cterium 2-
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Table 2: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with 2-AOA
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Unmodified N-Terminally C-Terminally
Organism Peptide MIC Modified MIC Modified MIC Reference
(ng/imL) (ng/mL) (ng/imL)
Escherichia coli >400 >400 25 4]
Bacillus subtilis >400 >400 50 [4]
Salmonella
. >400 >400 100 [4]
typhimurium
Pseudomonas
_ >400 >400 200 [4]
aeruginosa
Staphylococcus
>400 >400 400 [4]
aureus

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-
aminooctanoic acid

This protocol describes a generalized method for the asymmetric synthesis of (S)-2-AOA from
its corresponding keto acid using a transaminase enzyme.

Materials:

Transaminase from Chromobacterium violaceum (or a similar (S)-selective transaminase)
e 2-oxooctanoic acid (keto-acid substrate)

¢ L-alanine (amino donor)

o Pyridoxal 5'-phosphate (PLP) cofactor

o Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

e Reaction vessel with temperature control and agitation

e Quenching solution (e.g., 1 M HCI)
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» Ethyl acetate for extraction

» Standard equipment for work-up and purification (centrifuge, rotary evaporator,
chromatography system)

Procedure:

o Reaction Setup: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.5)
and the PLP cofactor (final concentration ~1 mM).

o Reagent Addition: Dissolve the 2-oxooctanoic acid and L-alanine in the reaction buffer. The
ratio of amino donor to acceptor can be varied (e.g., 1:1 to 5:1) to optimize conversion.[3]

o Enzyme Addition: Add the transaminase enzyme to the reaction mixture to initiate the
reaction. The final enzyme concentration will depend on its specific activity.

 Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle
agitation for 12-24 hours. Monitor the reaction progress using HPLC or LC-MS.

e Reaction Quenching: Once the reaction reaches the desired conversion, terminate it by
adding 1 M HCI to lower the pH to ~2.0. This will precipitate the enzyme.

o Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and remove the
supernatant.

e Product Extraction: Extract the aqueous supernatant with an organic solvent such as ethyl
acetate three times.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate using a rotary evaporator. The crude 2-AOA can be further purified using silica
gel chromatography or recrystallization.

e Analysis: Confirm the product identity and determine enantiomeric excess using chiral HPLC
or GC.

Protocol 2: Solid-Phase Synthesis of a C-Terminally 2-
AOA-Modified Peptide
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This protocol outlines the incorporation of 2-AOA at the C-terminus of a peptide using standard
Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

Fmoc-Rink Amide resin (or similar)

e Fmoc-protected amino acids

» N-Boc-protected (S)-2-aminooctanoic acid (Boc-2-AOA-OH)
e Coupling reagents: HBTU/HOBt or HATU

o Base: DIPEA

o Deprotection reagent: 20% piperidine in DMF

e Solvents: DMF, DCM

o Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H20

o Diethyl ether

» Standard SPPS reaction vessel and shaker

Procedure:

e Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

e First Amino Acid Coupling (2-AOA):

[¢]

Pre-activate Boc-2-AOA-OH (1 eq) with HBTU/HOBLt (0.95 eq) and DIPEA (2 eq) in DMF
for 5 minutes.

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

[¢]

o

Perform a Kaiser test to confirm complete coupling.

[e]

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
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Boc Deprotection: Remove the N-terminal Boc group from the resin-bound 2-AOA using 50%
TFA in DCM for 30 minutes. Wash thoroughly with DCM and DMF.

Peptide Chain Elongation (Fmoc-SPPS Cycles):

o Coupling: Couple the subsequent Fmoc-amino acid (e.g., Fmoc-Ala-OH) using standard
HBTU/DIPEA activation in DMF. Shake for 1-2 hours.

o Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

o Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in
DMF for 10-15 minutes.

o Washing: Wash the resin with DMF (5x).
o Repeat this cycle for each amino acid in the peptide sequence.

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection
with 20% piperidine in DMF.

Cleavage and Deprotection: Wash the final peptide-resin with DMF and DCM, and dry it
under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide
from the resin and remove side-chain protecting groups.

Product Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA
solution to cold diethyl ether.

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude
lipopeptide using reverse-phase HPLC.

Analysis: Confirm the mass and purity of the final product using LC-MS.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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